molecular formula C17H26N2O4S2 B4776225 N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B4776225
M. Wt: 386.5 g/mol
InChI Key: UUPHGFNSQVTRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as EPM-102, is a sulfonamide compound that has gained increasing attention in scientific research due to its potential therapeutic applications. In

Scientific Research Applications

N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to have potential therapeutic applications in a variety of scientific research areas, including cancer treatment, neurological disorders, and inflammation. In cancer treatment, N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neurological disorders, N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. In inflammation, N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a role in cell signaling and are involved in the regulation of various cellular processes, including cell growth and differentiation. By inhibiting PTPs, N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide may disrupt the signaling pathways that contribute to cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurological disorders, N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In inflammation, N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in lab experiments is its potential therapeutic applications in a variety of research areas. Another advantage is its relatively low toxicity compared to other sulfonamide compounds. However, one limitation of N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide.

Future Directions

There are several future directions for research on N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, neurological disorders, and inflammation. Another direction is to explore the mechanism of action of N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in more detail, including its interactions with PTPs and other signaling pathways. Additionally, further research is needed to optimize the synthesis method of N-(3-ethoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide and improve its solubility for use in experiments.

properties

IUPAC Name

N-(3-ethoxypropyl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S2/c1-3-23-12-6-9-18-25(21,22)14-7-8-16(24-2)15(13-14)17(20)19-10-4-5-11-19/h7-8,13,18H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPHGFNSQVTRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxypropyl)-4-(methylsulfanyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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